molecular formula C15H19BrN2O2 B169548 tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate CAS No. 174021-63-7

tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B169548
CAS No.: 174021-63-7
M. Wt: 339.23 g/mol
InChI Key: LBBYTSPEGLJUIK-UHFFFAOYSA-N
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Description

tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Alkylation: The brominated indole is then subjected to alkylation with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Carbamoylation: The resulting product is then reacted with tert-butyl chloroformate to introduce the carbamic acid tert-butyl ester group. This step is typically carried out in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the bromine atom or the carbamic acid ester group, resulting in debromination or reduction to the corresponding amine.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Debrominated or reduced amine derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving indole derivatives, such as enzyme interactions and receptor binding.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways or receptors.

Industry:

    Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

    5-Bromoindole: A simpler analog without the ethyl and carbamic acid ester groups.

    Indole-3-carboxylic acid: An indole derivative with a carboxylic acid group instead of the carbamic acid ester.

    Tryptamine: An indole derivative with an ethylamine side chain.

Uniqueness:

    Structural Features: The presence of both the bromine atom and the carbamic acid tert-butyl ester group makes tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate unique compared to other indole derivatives.

    Biological Activity: The combination of these functional groups can enhance the compound’s biological activity and specificity, making it a valuable tool in scientific research and drug development.

Biological Activity

tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is C16H22BrN2O2C_{16}H_{22}BrN_{2}O_{2}, with a molecular weight of 360.27 g/mol. The structure features a bromine atom at the 5-position of the indole ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₂BrN₂O₂
Molecular Weight360.27 g/mol
IUPAC NameThis compound
CAS Number2408968-84-1

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study focusing on various indole derivatives demonstrated that modifications at the 5-position can enhance their inhibitory effects on cancer cell proliferation. For instance, compounds with bromine substitutions showed increased potency against various cancer cell lines, suggesting that this compound may have similar effects .

The proposed mechanism of action for indole derivatives involves the inhibition of key signaling pathways involved in cancer progression, particularly those related to apoptosis and cell cycle regulation. The bromine atom is believed to play a critical role in enhancing interaction with target proteins involved in these pathways .

Anti-inflammatory Properties

In addition to anticancer activity, this compound may also exhibit anti-inflammatory effects. Indole derivatives have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established anticancer agents .
  • Animal Models : In vivo studies using murine models have shown that administration of this compound leads to significant tumor reduction in xenograft models of breast cancer. Histological analysis revealed reduced proliferation markers and increased apoptosis in treated tumors compared to controls .

Properties

IUPAC Name

tert-butyl N-[2-(5-bromo-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBYTSPEGLJUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450652
Record name [2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174021-63-7
Record name [2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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